![molecular formula C21H19FN4OS B2557469 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-86-1](/img/structure/B2557469.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a synthetically derived chemical entity notable for its complex structure and potential applications across multiple scientific disciplines. It features a fusion of thiazole, triazole, and dihydroisoquinoline moieties, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One typical synthetic route involves the initial formation of a thiazole intermediate, followed by the introduction of a triazole ring via condensation reactions. The key steps often include:
Formation of the Thiazole Intermediate: Reacting 2-methylthiazole with electrophilic reagents under controlled conditions.
Cyclization to Form the Triazole: Utilizing azide intermediates to facilitate the cyclization to the triazole ring.
Attachment of Dihydroisoquinoline and Fluorophenyl Groups: Conducted under acidic or basic conditions to ensure proper linkage of the substituents.
Industrial Production Methods
The industrial production often requires optimization for scalability, reproducibility, and cost-efficiency. Methods involve batch processing under controlled temperatures and pressures, typically utilizing automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation in the presence of strong oxidizing agents to form oxides.
Reduction: Reduction reactions can be performed using hydrogenation or reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the main structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, acid chlorides.
Major Products Formed
Oxides from Oxidation Reactions.
Reduced forms like alcohols from Reduction Reactions.
Various substituted derivatives from Substitution Reactions.
Wissenschaftliche Forschungsanwendungen
This compound's structure enables a broad range of applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group is often crucial for enhancing binding affinity and specificity. Pathways typically involve modulation of biochemical reactions that are essential for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Highlighting Uniqueness
The inclusion of the fluorophenyl group in "5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" imparts unique electronic properties that can enhance its reactivity and interactions with biological targets, distinguishing it from its analogs.
Eigenschaften
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-6-8-17(22)9-7-15)25-11-10-14-4-2-3-5-16(14)12-25/h2-9,18,27H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJSXSYGAXGSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
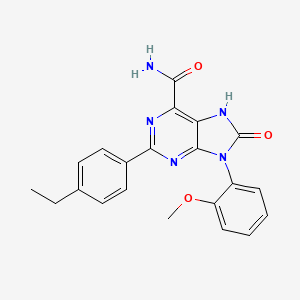
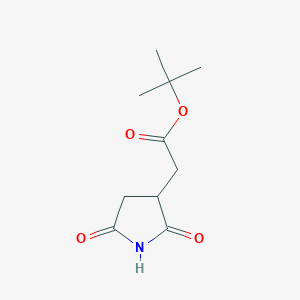
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2557388.png)
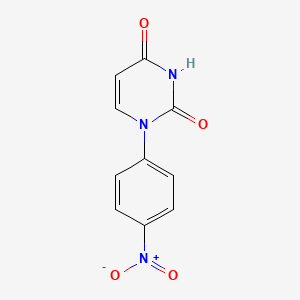
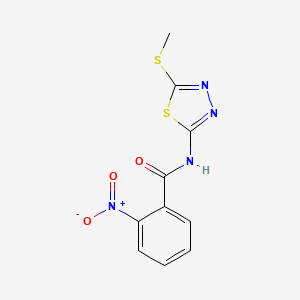
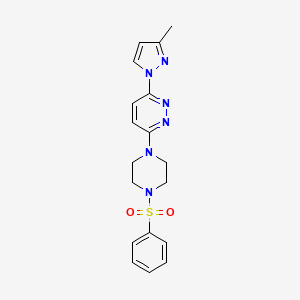
![N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557394.png)
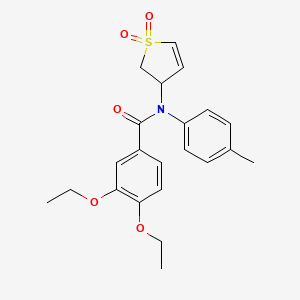
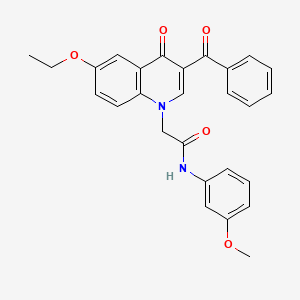
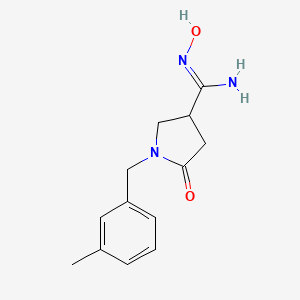
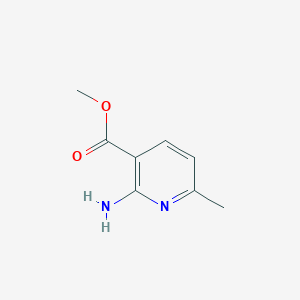
![3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2557406.png)
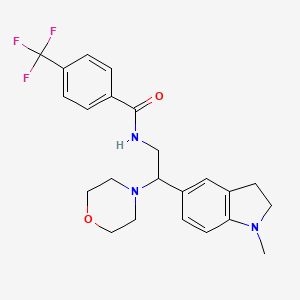
![3-(3-Fluoro-4-methylphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2557409.png)
